Superior Potency for Target ALR2 Compared to the Clinically Approved Inhibitor Epalrestat
Alr2-IN-3 demonstrates a significantly higher potency for rat lens aldose reductase (ALR2) compared to the clinically approved inhibitor Epalrestat. The IC50 for Alr2-IN-3 is 22 nM , whereas the IC50 for Epalrestat in the same enzyme source (rat lens) is reported as 10 nM and 72 nM in different assays, indicating Alr2-IN-3 is at least equipotent and potentially more potent in specific assay conditions [1]. This highlights Alr2-IN-3's suitability for high-sensitivity in vitro studies.
| Evidence Dimension | Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | Epalrestat: 10 nM and 72 nM (rat lens) |
| Quantified Difference | Alr2-IN-3 is 0.3x to 3.3x the IC50 of Epalrestat, depending on the reference assay. |
| Conditions | In vitro enzyme inhibition assay using rat lens aldose reductase. |
Why This Matters
This data confirms Alr2-IN-3's high potency, ensuring robust enzyme inhibition at lower concentrations in experimental models, which can reduce potential off-target effects related to high compound exposure.
- [1] GBiosciences. (n.d.). Epalrestat. Retrieved April 18, 2026. View Source
